![molecular formula C13H14N4O5 B3002340 Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate CAS No. 899997-60-5](/img/structure/B3002340.png)

Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

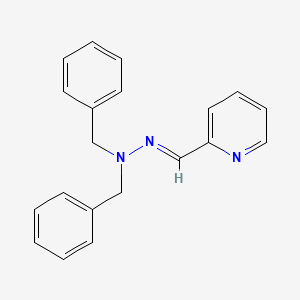

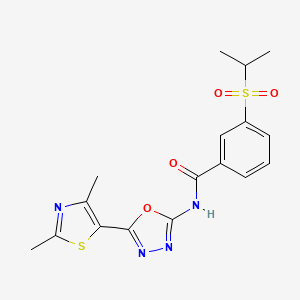

“Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate” is a chemical compound with the molecular formula C13H14N4O5 and a molecular weight of 306.278. It’s a derivative of oxazole, a heterocyclic compound that has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate” is based on the oxazole nucleus, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Applications De Recherche Scientifique

Synthesis of Fused-Ring Heterocycles :

- Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate, as part of the oxazole family, is involved in the synthesis of complex fused-ring heterocycles, essential in organic chemistry and material science. Silva, Henry, and Pittman (2012) demonstrate the reactivity of keto–enol tautomers derived from various methyl-substituted oxazoles, leading to the creation of unique heterocyclic compounds (Silva, Henry, & Pittman, 2012).

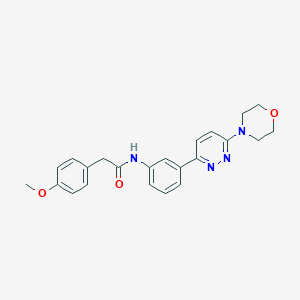

Anticancer and Antimicrobial Agents :

- The structural analogues of oxazole, including the trimethyl-1,3-oxazole, have been explored for their potential in anticancer and antimicrobial activities. Katariya, Vennapu, and Shah (2021) synthesized oxazole clubbed pyridyl-pyrazolines, showing significant results in anticancer and antimicrobial applications (Katariya, Vennapu, & Shah, 2021).

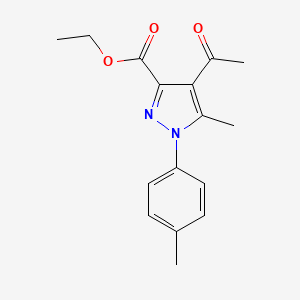

Synthesis of Novel Heterocyclic Derivatives :

- Research by Prokopenko et al. (2010) highlights the synthesis of novel derivatives from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, showing the versatility of oxazole derivatives in creating new chemical entities (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Development of Fungicidal Agents :

- The derivatives of methyl-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino acetate, closely related to oxazole compounds, have been synthesized and shown to exhibit fungicidal activities, as demonstrated by Zhou Wen-ming (2011). This suggests potential agricultural applications of similar oxazole derivatives (Zhou Wen-ming, 2011).

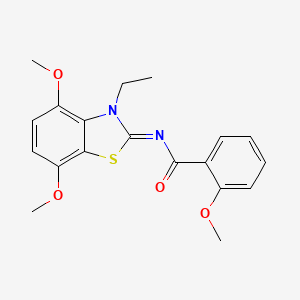

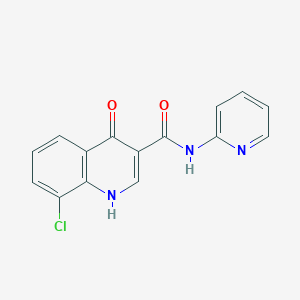

Synthesis of Analgesic and Anti-inflammatory Compounds :

- Derivatives containing the oxazole structure, such as 5-methyl-2-benzoxazolinones, have been synthesized and evaluated for their analgesic, anti-inflammatory, and antimicrobial activities. This research by Salgın-Gökşen et al. (2007) indicates the potential medicinal applications of oxazole derivatives (Salgın-Gökşen, Gökhan-Kelekçi, Göktaş, Köysal, Kiliç, Işık, Aktay, & Ozalp, 2007).

Orientations Futures

The future directions of research on “Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate” and similar oxazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . The diverse biological potential of oxazole derivatives makes them valuable for medical applications .

Mécanisme D'action

Mode of Action

It’s possible that the compound interacts with its targets by binding to active sites, causing conformational changes that affect the target’s function . .

Biochemical Pathways

Given its structure, it may be involved in nucleotide metabolism or other related pathways

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. It’s possible that the compound could induce changes in cellular signaling, gene expression, or other cellular processes . More research is needed to determine the specific effects of this compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . .

Propriétés

IUPAC Name |

methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O5/c1-6-7(2)22-12-14-10-9(17(6)12)11(19)16(5-8(18)21-4)13(20)15(10)3/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUWKKVVEUHGMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (1,6,7-trimethyl-2,4-dioxo-1,4-dihydro[1,3]oxazolo[2,3-f]purin-3(2H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3002264.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3002267.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide](/img/structure/B3002271.png)

![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B3002276.png)

![3-[Pyridin-2-yl-(3,4,5-trimethoxy-benzoyl)-amino]-propionic acid methyl ester](/img/structure/B3002277.png)

![Cyclopropyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3002279.png)